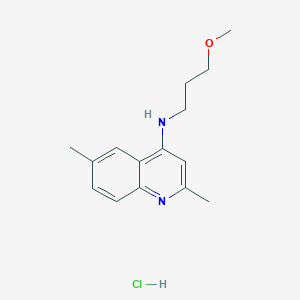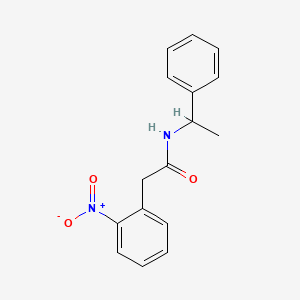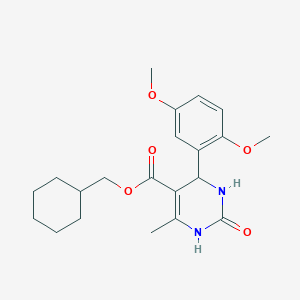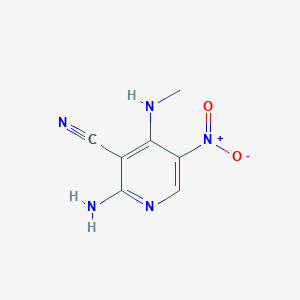![molecular formula C19H26N2O B5223653 N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
Wirkmechanismus
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide exerts its therapeutic effects by selectively inhibiting the activity of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide can induce apoptosis and cell cycle arrest in cancer cells, suppress the activation and proliferation of T cells in autoimmune disorders, and prevent the rejection of transplanted organs by suppressing the activation of immune cells.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis and cell cycle arrest in cancer cells, suppression of T cell activation and proliferation in autoimmune disorders, and prevention of organ rejection in transplant recipients. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(1-adamantyl)ethyl]-4-aminobenzamide in lab experiments is its selectivity for PKC. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide selectively inhibits the activity of PKC, without affecting other kinases or cellular processes. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[1-(1-adamantyl)ethyl]-4-aminobenzamide in lab experiments is its potential toxicity. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(1-adamantyl)ethyl]-4-aminobenzamide. One of the future directions is to further investigate its therapeutic potential in various diseases, including cancer, autoimmune disorders, and transplant rejection. Another future direction is to develop more selective and less toxic inhibitors of PKC, which may have better therapeutic outcomes. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(1-adamantyl)ethyl]-4-aminobenzamide and its effects on various cellular processes.
Synthesemethoden
The synthesis of N-[1-(1-adamantyl)ethyl]-4-aminobenzamide involves several steps, including the reaction of 4-aminobenzamide with 1-adamantylbromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 1-bromoethyladamantane.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection. In cancer, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In transplant rejection, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to prevent the rejection of transplanted organs by suppressing the activation of immune cells.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-12(21-18(22)16-2-4-17(20)5-3-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11,20H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSYHOSYSDENOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)


![1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5223597.png)
![4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)
![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B5223646.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5223650.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)